methyl 2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate
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Overview
Description
“Methyl 2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate” is a chemical compound . It is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . This compound has been studied for its potential as an inhibitor against PARP-1, a protein involved in DNA repair damage .
Synthesis Analysis
The synthesis of this compound involves a mixture of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile and p-nitroacetophenone, heated under reflux for 5 hours .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrimidine ring fused to a dioxo group and a thiophene ring . Further structural analysis would require more specific data or computational modeling.Scientific Research Applications
Synthesis and Structural Analysis
- Methyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate and its derivatives have been synthesized and characterized by elementary analyses, MS, IR, and NMR. The crystal structures of these compounds were determined by X-ray diffraction, providing insights into their molecular arrangements and potential applications in structural biology (Yao et al., 2013).
Interaction with DNA
- The UV spectra of these compounds indicate that they interact with DNA through electrostatic binding. This finding is significant for understanding the molecular interactions and could be relevant in the field of molecular biology and pharmacology (Yao et al., 2013).
Molecular Imprinting and Biological Evaluation
- A study on the reaction of 5-aminouracil with ethyl cyanoacetate under microwave irradiation led to the synthesis of 2-cyano-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide. This compound was used as a template for molecular imprinted polymers (MIPs), which were evaluated for their potential in biological applications (Fahim & Abu-El Magd, 2021).
Supramolecular Structures and Inclusion Properties
- The reaction of methyl 2,4-dioxobutanoates with tetracyanoethylene produced compounds capable of forming supramolecular structures with one-dimensional channels. These structures may enable the inclusion of large organic and bioorganic molecules, highlighting potential applications in materials science (Sheverdov et al., 2017).
Synthesis of Derivatives and Potential Applications
- Various derivatives of methyl 2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate have been synthesized, providing a range of compounds with potential applications in different fields of chemistry and biology. The synthesis techniques and resultant compounds offer insights into chemical processes and properties that could be explored further in scientific research (Liu et al., 2014).
Mechanism of Action
Mode of Action
It is known that the compound is involved in the formation of thiohydrazonate, which undergoes intermolecular cyclization .
Biochemical Pathways
The compound “methyl 2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate” is involved in the synthesis of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano . This suggests that it may play a role in the pyrano[2,3-d]pyrimidine-6-carbonitrile pathway .
Properties
IUPAC Name |
methyl 2-(5-cyano-2,4-dioxopyrimidin-1-yl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O4S/c1-18-10(16)7-2-3-19-9(7)14-5-6(4-12)8(15)13-11(14)17/h2-3,5H,1H3,(H,13,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRBMSQYTZYJKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)N2C=C(C(=O)NC2=O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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